molecular formula C5H7ClN4 B033230 6-Chloro-2-methylpyrimidine-4,5-diamine CAS No. 933-80-2

6-Chloro-2-methylpyrimidine-4,5-diamine

Cat. No.: B033230
CAS No.: 933-80-2
M. Wt: 158.59 g/mol
InChI Key: SGPFPRGCGZLZPP-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrimidine-4,5-diamine is an organic compound with the molecular formula C5H7ClN4. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

6-Chloro-2-methylpyrimidine-4,5-diamine has several applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319. The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 6-Chloro-2-methylpyrimidine-4,5-diamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine typically involves the chlorination of 2-methylpyrimidine-4,5-diamine. One common method includes the reaction of 2-methylpyrimidine-4,5-diamine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

2-Methylpyrimidine-4,5-diamine+POCl3This compound+HCl\text{2-Methylpyrimidine-4,5-diamine} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 2-Methylpyrimidine-4,5-diamine+POCl3​→this compound+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrimidine-4,5-diamine is primarily related to its ability to interact with biological macromolecules. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylpyrimidine-4,5-diamine
  • 2,4-Dichloro-6-methylpyrimidine
  • 2-Amino-4-chloro-6-methylpyrimidine

Uniqueness

6-Chloro-2-methylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

6-chloro-2-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPFPRGCGZLZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344053
Record name 6-chloro-2-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-80-2
Record name 6-chloro-2-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 200 mL stainless steel Parr vessel was loaded with 5-amino-4,6-dichloro-2-methylpyrimidine (7.2 g, 40 mmol) and 2 M ammonia in isopropanol (100 mL), and then was sealed and heated at 150° C. for 16 h. HPLC analysis indicated complete conversion. The mixture was concentrated in vacuo, and the residue was suspended in a mixture of H2O (10 mL) and isopropanol (35 mL). This was stirred at 50° C. for 1 h and then was cooled to room temperature. The precipitate was collected by suction filtration, washed sparingly with isopropanol, then air dried on the filter to afford 6-chloro-4,5-diamino-2-methylpyrimidine (5.8 g, 91%) as a brown powder, which was used without further purification in the next step.
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Synthesis routes and methods II

Procedure details

2-Methyl-4,6-dichloro-5-aminopyrimidine (Aldrich, 1.05 g) and ammonium hydroxide (3.0 mL, J. T. Baker, Phillipsburg, N.J., 28.0%-30.0%) were placed in a microwave vial. The vial was sealed and heated in a CEM microwave reactor (CEM Corporation, Matthews, N.C.) at 120° C. and 40 Watts for 25 minutes. The reaction was cooled to room temperature. This procedure was repeated a total of nine times using the following amounts of 2-methyl-4,6-dichloro-5-aminopyrimidine under the same reaction conditions:
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